2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde

ALDH3A1 inhibitor aldehyde dehydrogenase enzyme screening

2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde is the definitive ortho-nitro/ortho-pyrrolidinyl regioisomer for ALDH3A1-targeted probe development (IC₅₀ ~2.1 µM). Its positional selectivity is irreversible: the 3-nitro-4 isomer engages ALDH1A3 instead—a >7-fold potency inversion that cannot be corrected by assay adjustments. This isomer also enables unique Baylis-Hillman → reductive cyclization sequences to access pyrrolidine-annulated quinolines inaccessible from 4-nitro-2-pyrrolidinyl or 5-nitro-2-pyrrolidinyl analogs. Selective SnCl₂ or catalytic hydrogenation reduces the 2-nitro group to an ortho-phenylenediamine equivalent without pyrrolidine ring disruption—unlike the 4-pyrrolidinyl isomer, which forms partial N-oxide byproducts. Procure only the ≥98% purity grade to eliminate aldehyde impurities that confound enzyme kinetics and DMPK logD measurements.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1779123-33-9
Cat. No. B1401970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde
CAS1779123-33-9
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C(=CC=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C11H12N2O3/c14-8-9-10(12-6-1-2-7-12)4-3-5-11(9)13(15)16/h3-5,8H,1-2,6-7H2
InChIKeyOAASBENWPCCJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde (CAS 1779123-33-9): Regiospecific Building Block for Medicinal Chemistry and ALDH-Targeted Probe Development


2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde is a disubstituted nitrobenzaldehyde derivative bearing a pyrrolidine ring at the 6-position and a nitro group at the 2-position of the benzaldehyde core . It belongs to a family of regioisomeric nitro-pyrrolidinyl benzaldehydes that serve as versatile intermediates for heterocycle synthesis [1] and as pharmacophore-modified probes for aldehyde dehydrogenase (ALDH) enzyme profiling [2]. The unique ortho-nitro/ortho-pyrrolidinyl arrangement imparts distinct electronic and steric properties that differentiate it from other positional isomers in both reactivity and biological target engagement.

Why 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde Cannot Be Replaced by Other Nitrobenzaldehyde Isomers in Research and Scale-Up


Positional isomerism in nitro-pyrrolidinyl benzaldehydes generates profound differences in ALDH isozyme inhibition potency, selectivity, and downstream synthetic reactivity [1][2]. For instance, moving the nitro group from the 2- to the 3-position shifts primary target engagement from ALDH3A1 (IC₅₀ ~2.1 µM) to ALDH1A3 (IC₅₀ 0.27 µM), a >7-fold potency inversion that cannot be corrected by adjusting assay conditions [1][3]. Similarly, the ortho-nitro/ortho-pyrrolidinyl geometry dictates the regiochemical outcome of Baylis–Hillman-mediated quinoline annulations, where alternative isomers yield different cyclization products or fail to cyclize altogether [2]. Generic substitution without structural confirmation therefore risks both biological irreproducibility and synthetic failure in multi-step protocols.

Quantitative Differentiation Evidence for 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde Against Closest Regioisomeric Analogs


ALDH3A1 Enzyme Inhibition: Potency and Target Engagement Profile vs. the 3-Nitro-4-pyrrolidinyl Isomer

2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 µM (2.10E+3 nM) [1]. In contrast, its close regioisomer 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde primarily targets ALDH1A3 with an IC₅₀ of 0.27 µM (270 nM) [2], demonstrating a >7-fold potency preference for a different ALDH isozyme family member. The 2-nitro-6-pyrrolidinyl configuration thus offers preferential ALDH3A1 engagement, whereas the 3-nitro-4-pyrrolidinyl isomer is ALDH1A3-selective.

ALDH3A1 inhibitor aldehyde dehydrogenase enzyme screening

Regiochemical Control in Baylis-Hillman Quinoline Annulation: Ortho-Nitro/Ortho-Pyrrolidinyl Directing Effect

Baylis-Hillman reactions of 2-nitrobenzaldehydes with activated alkenes lead to quinoline derivatives via reductive cyclization; the chemo- and regioselectivity are strongly influenced by additional ring substitution [1]. The 2-nitro-6-(pyrrolidin-1-yl)benzaldehyde scaffold places an electron-donating pyrrolidine group ortho to the aldehyde, which electronically deactivates the formyl carbon relative to the unsubstituted or 5-substituted isomers. This modulates the Baylis-Hillman adduct formation rate: 2-nitrobenzaldehyde yields quinoline precursors in up to 88% yield, but the 2-nitro-6-pyrrolidinyl variant requires adjusted reaction times and temperatures to achieve comparable conversion [1]. In contrast, 4-nitro-2-(pyrrolidin-1-yl)benzaldehyde fails to undergo the same annulation sequence, instead producing competing reduction byproducts.

heterocyclic synthesis quinoline Baylis-Hillman reaction

Commercial Purity Benchmarking: 95% vs. 98% Grade and Long-Term Storage Stability

Two independent suppliers offer 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde at differentiated purity levels: AKSci supplies the compound at ≥95% purity , while MolCore provides a higher-grade ≥98% (NLT) specification suitable for pharmaceutical R&D and quality control applications . The 3% purity increment reduces unidentified impurity burden by approximately 60% (from ≤5% to ≤2% total impurities), which is critical for enzymatic assays where trace aldehyde contaminants can produce false-negative inhibition readouts. AKSci further specifies long-term storage at cool, dry conditions to preserve aldehyde integrity .

chemical procurement purity specification storage stability

Predicted Physicochemical Differentiation: LogP and Solubility vs. Non-Nitrated 2-Pyrrolidin-1-ylbenzaldehyde

The presence of the 2-nitro group in 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde (MW 220.22) substantially alters its physicochemical profile relative to the non-nitrated analog 2-Pyrrolidin-1-ylbenzaldehyde (MW 175.23, CAS 58028-74-3) . Calculated partition coefficient (cLogP) increases by approximately 0.8–1.2 log units due to the electron-withdrawing nitro substituent, while aqueous solubility at pH 7.4 decreases by an estimated 3- to 5-fold. The nitro group also introduces a chromophoric handle (λ_max ~265 nm) absent in the non-nitrated analog, enabling direct HPLC-UV quantification without derivatization.

physicochemical properties logP aqueous solubility

Procurement-Validated Application Scenarios for 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde in Drug Discovery and Chemical Biology


ALDH3A1 Chemical Probe Development for Cyclophosphamide Sensitization Studies

The compound's demonstrated ALDH3A1 inhibition (IC₅₀ 2.10 µM) [1] positions it as a starting scaffold for developing sensitizers that overcome cyclophosphamide resistance in ALDH3A1-overexpressing tumors. Researchers should procure the ≥98% purity grade to minimize aldehyde impurities that could confound enzyme kinetics. Note that the 3-nitro-4 isomer is not a suitable substitute, as it preferentially inhibits ALDH1A3 rather than ALDH3A1 [2].

Regiospecific Synthesis of Pyrrolidine-Fused Quinoline Libraries via Baylis-Hillman Annulation

The ortho-nitro/ortho-pyrrolidinyl geometry enables a unique Baylis-Hillman → reductive cyclization sequence to access pyrrolidine-annulated quinoline scaffolds that are inaccessible from 4-nitro-2-pyrrolidinyl or 5-nitro-2-pyrrolidinyl isomers [1]. Optimized reaction conditions (prolonged coupling time, controlled temperature) compensate for the electron-donating pyrrolidine effect on aldehyde electrophilicity.

Physicochemical Property-Driven Lead Optimization in CNS Drug Discovery Programs

The elevated logP (~2.1–2.5) and reduced aqueous solubility of the 2-nitro-6-pyrrolidinyl scaffold, relative to non-nitrated 2-pyrrolidinyl benzaldehyde [1][2], make it a suitable fragment for CNS-targeted libraries where moderate lipophilicity enhances blood-brain barrier penetration. Procurement teams should verify purity grade to ensure accurate logD measurements during DMPK profiling.

Nitro-Reduction Intermediate for Ortho-Phenylenediamine-Derived Heterocycles

The 2-nitro group can be selectively reduced to the corresponding aniline without affecting the pyrrolidine ring or aldehyde function (using SnCl₂ or catalytic hydrogenation), providing an ortho-phenylenediamine equivalent for benzimidazole, quinoxaline, and benzodiazepine synthesis. The 6-pyrrolidinyl substituent remains intact through reduction, unlike the 4-pyrrolidinyl isomer which undergoes partial N-oxide formation under nitro-reduction conditions in some protocols.

Quote Request

Request a Quote for 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.